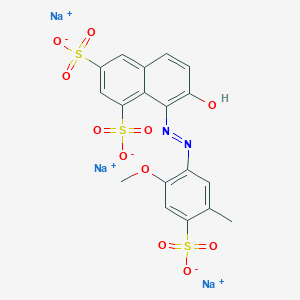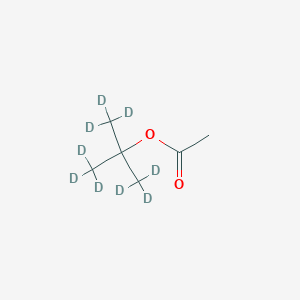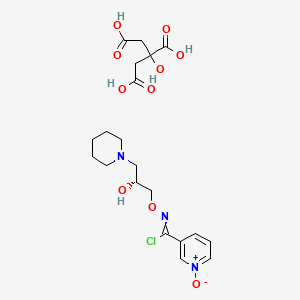
N5521DH3GD
描述
The compound Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate (N5521DH3GD) is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate involves a multi-step process:
Diazotization: The starting material, 2-methoxy-5-methyl-4-sulfoaniline, undergoes diazotization using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo dye.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch Processing: Large reactors are used for diazotization and coupling reactions.
Continuous Stirring: Ensures uniform reaction conditions.
Filtration and Drying: The final product is filtered, washed, and dried to obtain the pure dye.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Halogens and nitro groups can be introduced using appropriate electrophiles.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Results in the formation of corresponding amines.
Substitution: Leads to halogenated or nitrated derivatives.
科学研究应用
Chemistry
Analytical Chemistry: Used as a pH indicator and in complexometric titrations.
Synthetic Chemistry: Serves as a precursor for other azo dyes and pigments.
Biology
Histology: Utilized in staining techniques to highlight cellular components.
Biochemistry: Employed in enzyme assays and protein binding studies.
Medicine
Diagnostic Tools: Used in diagnostic kits for various biochemical assays.
Drug Development: Investigated for potential therapeutic applications.
Industry
Textile Industry: Widely used as a dye for fabrics.
Food Industry: Employed as a colorant in food products.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets include:
Enzymes: Can inhibit or activate enzymes by binding to their active sites.
Proteins: Interacts with proteins, affecting their structure and function.
Cellular Pathways: Modulates cellular pathways by altering the activity of key proteins and enzymes.
相似化合物的比较
Similar Compounds
- Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1-naphthalenesulfonate
- Trisodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate
- Trisodium 8-hydroxy-7-((2-methoxy-5-methyl-4-sulfophenyl)azo)-3-naphthalenesulfonate
Uniqueness
- Stability : Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate is more stable under various environmental conditions compared to its analogs.
- Color Properties : Exhibits unique color properties that make it suitable for specific industrial applications .
属性
IUPAC Name |
trisodium;7-hydroxy-8-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-1,3-disulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O11S3.3Na/c1-9-5-12(14(31-2)8-15(9)33(25,26)27)19-20-18-13(21)4-3-10-6-11(32(22,23)24)7-16(17(10)18)34(28,29)30;;;/h3-8,21H,1-2H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXURVMKQJEHAE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2Na3O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374784-31-3 | |
| Record name | Trisodium 7-hydroxy-8-((2-methoxy-5-methyl-4-sulfophenyl)azo)-1,3-naphthalenedisulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374784313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRISODIUM 7-HYDROXY-8-((2-METHOXY-5-METHYL-4-SULFOPHENYL)AZO)-1,3-NAPHTHALENEDISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5521DH3GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)
![4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3327669.png)
![(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester](/img/structure/B3327677.png)



![(3AR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3327692.png)

![7-Fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3327708.png)
![1,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3327710.png)


![rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B3327726.png)
